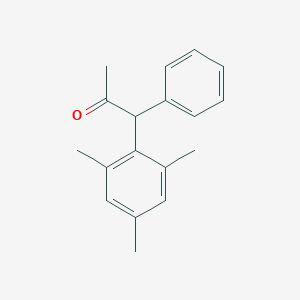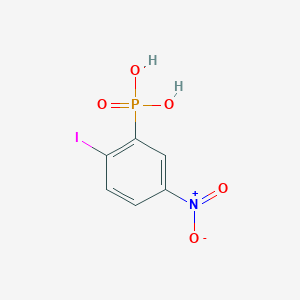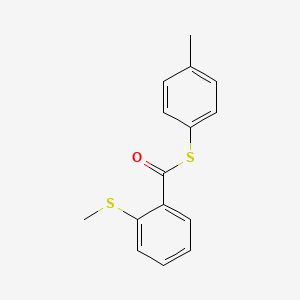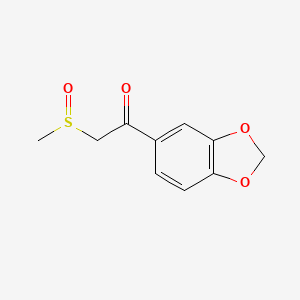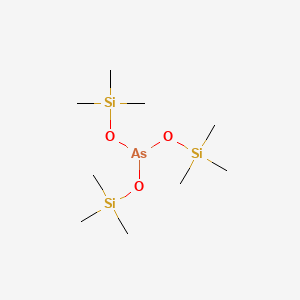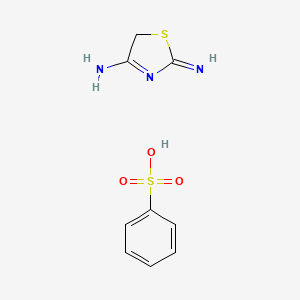
benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine is a compound that combines the properties of benzenesulfonic acid and thiazole derivatives. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic nature and solubility in water and ethanol . Thiazole derivatives, such as 2-imino-5H-1,3-thiazol-4-amine, are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves heating sulfuric acid to 170°C and introducing finely divided benzene vapor . The reaction can be represented as:
C6H6+H2SO4→C6H5SO3H+H2O
For the synthesis of 2-imino-5H-1,3-thiazol-4-amine, thiazole derivatives are often synthesized through cyclization reactions involving thiourea and α-haloketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or azeotropic removal of reaction water . The process ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid undergoes several types of reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅).
Reduction: Reduction reactions are less common but can involve the conversion of sulfonic acids to sulfides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂).
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃), halogens (Cl₂, Br₂).
Major Products
Sulfonyl Chlorides: Formed from oxidation reactions.
Nitrobenzenes: Formed from nitration reactions.
Halobenzenes: Formed from halogenation reactions.
Applications De Recherche Scientifique
Benzenesulfonic acid and its derivatives have numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of benzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons (H⁺ ions) to facilitate reactions such as esterification and alkylation . Thiazole derivatives, on the other hand, exert their effects through interactions with biological targets, such as enzymes and receptors, leading to antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic Acid: A derivative with a methyl group, used as a catalyst in organic synthesis.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, known for their biological activities.
Uniqueness
Benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine is unique due to its combination of strong acidic properties and diverse biological activities. This dual functionality makes it valuable in both chemical synthesis and pharmaceutical applications .
Propriétés
Numéro CAS |
53151-81-8 |
|---|---|
Formule moléculaire |
C9H11N3O3S2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine |
InChI |
InChI=1S/C6H6O3S.C3H5N3S/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-7-3(5)6-2/h1-5H,(H,7,8,9);1H2,(H3,4,5,6) |
Clé InChI |
NSEOFVGYORJABA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC(=N)S1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



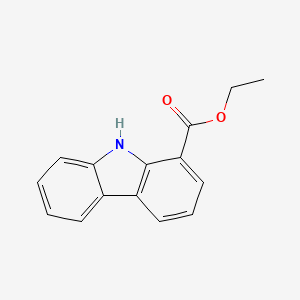

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)


